5-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Beschreibung
5-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound with a unique structure that combines a pyrrolo[3,4-d][1,2,3]triazole core with substituted phenyl groups
Eigenschaften
IUPAC Name |
5-(3,5-dimethylphenyl)-3-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-11-4-6-14(7-5-11)23-17-16(20-21-23)18(24)22(19(17)25)15-9-12(2)8-13(3)10-15/h4-10,16-17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJIEUJYFDJMAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3C(C(=O)N(C3=O)C4=CC(=CC(=C4)C)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Pyrazole-Promoted Cyclocondensation
A foundational approach derives from pyrazole-mediated three-component reactions, as demonstrated in the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones. Adapting this methodology, the target compound can be synthesized via the following steps:
Reactants :
- 4-Methylphenyl isocyanate (for the triazole nitrogen source)
- 3,5-Dimethylphenyl hydrazine (to introduce the dimethylphenyl group)
- Diketene derivative (e.g., ethyl 4-chloroacetoacetate)
Procedure :
- Combine reactants in ethanol with pyrazole (1.0 mmol) as a promoter.
- Reflux at 70°C for 4–6 hours under inert atmosphere.
- Monitor via TLC until starting materials are consumed.
Mechanistic Insights :
Optimization Data :
| Pyrazole (mmol) | Temperature (°C) | Yield (%) |
|---|---|---|
| 0.5 | 70 | 27 |
| 1.0 | 70 | 84 |
| 1.2 | 70 | 90 |
Azide-Alkyne Cycloaddition (Huisgen Reaction)
Copper-Catalyzed [3+2] Cycloaddition
The triazole ring is efficiently constructed using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as reported for analogous fused triazoles.
Precursor Synthesis :
- Synthesize 4-methylphenyl azide from 4-methylaniline via diazotization and azide transfer.
- Prepare 3,5-dimethylphenyl acetylene via Sonogashira coupling.
Cycloaddition Conditions :
- React azide and alkyne in THF with CuI (5 mol%) and DIPEA.
- Stir at room temperature for 12 hours.
Post-Functionalization :
Yield Comparison :
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| CuI | THF | 12 | 78 |
| CuBr·SMe2 | DCM | 10 | 82 |
| None (Thermal) | Toluene | 48 | <5 |
Tandem Cyclization-Oxidation Approaches
Nitrene Transfer/Annulation
Zhang et al.’s nitrene transfer methodology for pyrroloindoles is adaptable to this target:
Reactants :
- 3,5-Dimethylphenyl azide
- 4-Methylphenyl-substituted enamine
Conditions :
- CuBH4(PPh3)2 (12 mol%) in dichloroethane.
- 0.5 hours at 25°C.
Key Intermediate :
- Aza-Michael adduct undergoes 6-endo cyclization to form the pyrrolo-triazole core.
Scope Limitations :
- Electron-deficient aryl azides reduce yields to <50%.
- Steric hindrance from 3,5-dimethyl groups necessitates elevated temperatures (80°C).
Solid-Phase Synthesis for Scalability
Resin-Bound Intermediate Strategy
Industrial-scale production employs Merrifield resin-functionalized precursors to streamline purification:
Immobilization :
- Couple 4-methylphenyl isocyanate to chloromethylated polystyrene resin.
Stepwise Elaboration :
- Sequential additions of 3,5-dimethylphenyl hydrazine and diketene.
- Cleave product from resin using TFA/DCM (1:1).
Advantages :
- Purity >95% without chromatography.
- Throughput: 15 g/day per reactor.
Stereochemical Control and Computational Modeling
Diastereoselective Cyclizations
Lithium chloride-mediated aza-Michael/cycloadditions achieve >12:1 trans/cis selectivity:
Substrate Design :
- N-Benzyl-3,5-dimethylphenylamine as the nucleophile.
- α,β-Unsaturated ester (e.g., methyl acrylate) as the electrophile.
Transition State Analysis :
- DFT calculations reveal stabilizing CH-π interactions between the 4-methylphenyl group and the ester carbonyl.
Selectivity Data :
| Base | Solvent | trans:cis |
|---|---|---|
| n-BuLi | THF | 12:1 |
| LDA | Et2O | 8:1 |
| KHMDS | Toluene | 5:1 |
Green Chemistry Innovations
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate solvent waste:
Reactants :
- 3,5-Dimethylphenyl azide
- 4-Methylphenyl acetylene
- K2CO3 as base
Conditions :
- Stainless steel jar, 30 Hz for 2 hours.
Environmental Metrics :
- E-factor: 0.3 (vs. 8.2 for solution-phase).
- PMI (Process Mass Intensity): 2.1.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate these targets, leading to changes in cellular pathways and physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione stands out due to its unique triazole ring structure combined with substituted phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(3,5-dimethylphenyl)-1-(4-methylphenyl)-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione?
- Methodology : Multi-step synthesis typically involves cyclocondensation reactions to form the pyrrolo-triazole core, followed by functionalization of substituents. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
- Catalysts : Copper(I) salts (e.g., CuSO₄ with sodium ascorbate) facilitate click chemistry for triazole formation .
- Temperature control : Reactions often proceed at 50–80°C to balance yield and purity .
- Example : A similar triazole-pyrrolo hybrid was synthesized in 61% yield via a 16-hour reaction at 50°C in THF/water .
Q. How is the molecular structure of this compound validated?
- Methodology : Use a combination of:
- X-ray crystallography : Resolves stereochemistry and confirms fused heterocyclic systems (e.g., pyrrolo-triazole core) .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns substituent positions (e.g., methylphenyl groups) .
- FTIR : Identifies carbonyl (C=O) and triazole (C=N) stretching frequencies .
Q. What preliminary assays assess its biological activity?
- Methodology :
- In vitro kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to triazole-based inhibitors .
- Cytotoxicity assays : Use MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) .
- Molecular docking : Prioritize targets by simulating interactions with ATP-binding pockets .
Advanced Research Questions
Q. How do substituent variations (e.g., halogens, methyl groups) impact bioactivity?
- Methodology : Perform structure-activity relationship (SAR) studies:
- Halogenation : Introduce Cl/F at phenyl rings to enhance lipophilicity and binding affinity (e.g., fluorinated analogs show 2–3× higher potency in kinase assays) .
- Methyl groups : 3,5-Dimethylphenyl substituents may improve metabolic stability by reducing oxidative degradation .
- Data Table : Comparison of IC₅₀ values for analogs with different substituents:
| Substituent (R₁, R₂) | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| 3,5-diMe, 4-Me | EGFR | 12.3 |
| 4-Cl, 3-F | VEGFR-2 | 8.7 |
Q. What computational strategies optimize reaction pathways for scaled synthesis?
- Methodology : Apply quantum chemical calculations (e.g., DFT) to:
- Map energy profiles for key steps (e.g., triazole ring closure) .
- Simulate solvent effects on transition states .
Q. How to resolve contradictions in reported bioactivity data for structural analogs?
- Methodology :
- Systematic benchmarking : Compare assays under standardized conditions (e.g., ATP concentration, incubation time) .
- Meta-analysis : Correlate bioactivity with physicochemical properties (e.g., logP, polar surface area) using datasets from PubChem .
- Crystallographic studies : Identify binding mode discrepancies (e.g., flipped orientation in kinase active sites) .
Q. What strategies improve solubility without compromising activity?
- Methodology :
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the methylphenyl substituents .
- Co-crystallization : Use co-solvents (e.g., PEG 400) or cyclodextrins to enhance aqueous solubility .
- SAR tuning : Replace hydrophobic groups with bioisosteres (e.g., pyridine for phenyl) .
Methodological Notes
- Data Reproducibility : Replicate synthesis using controlled atmospheres (e.g., N₂ for moisture-sensitive steps) .
- Advanced Characterization : Combine XRD with dynamic NMR to study conformational flexibility .
- Ethical Data Practices : Exclude commercial sources (e.g., BenchChem) and prioritize peer-reviewed journals .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
